molecular formula C51H80O18 B3434051 Ziziphin CAS No. 73667-51-3

Ziziphin

Cat. No.: B3434051
CAS No.: 73667-51-3
M. Wt: 981.2 g/mol
InChI Key: SPFBVQWRJFUDBB-UHFFFAOYSA-N
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Description

Ziziphin is a triterpene glycoside that exhibits taste-modifying properties . It has been isolated from the leaves of Ziziphus jujuba (Rhamnaceae) . Among this compound’s known homologues found in this plant, it is the most anti-sweet .


Molecular Structure Analysis

This compound has a molecular formula of C51H80O18 . Its average mass is 981.170 Da and its monoisotopic mass is 980.534485 Da . It has 25 defined stereocentres .


Chemical Reactions Analysis

This compound is known to interact with sweet taste receptors on the tongue, reducing the perceived sweetness of most carbohydrates (e.g., glucose, fructose), bulk sweeteners, intense sweeteners (natural: steviol glycoside – artificial: sodium saccharin and aspartame), and sweet amino acids (e.g., glycine) .


Physical and Chemical Properties Analysis

This compound is a triterpene glycoside with a complex molecular structure . It is a natural compound extracted from the leaves of Ziziphus jujuba . The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, are not well-documented in the available literature.

Mechanism of Action

The mechanism of action of ziziphin primarily involves its interaction with taste receptors. It reduces the perceived sweetness of various sweet substances but does not affect the perception of other tastes, such as bitterness, sourness, and saltiness .

Future Directions

Future research on ziziphin could focus on further elucidating its mechanism of action, exploring its potential therapeutic uses, and investigating its safety profile in more detail . Additionally, more studies are encouraged to clarify the relationship between modern applications and traditional uses .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ziziphin involves the condensation of two molecules of 2,3-dihydroxybenzoic acid (also known as resorcinol) with one molecule of 2,4,6-trihydroxybenzaldehyde (also known as phloroglucinol) in the presence of a strong acid catalyst.", "Starting Materials": [ "2,3-dihydroxybenzoic acid", "2,4,6-trihydroxybenzaldehyde", "Strong acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydroxybenzoic acid and 2,4,6-trihydroxybenzaldehyde in a suitable solvent (e.g. ethanol).", "Step 2: Add a few drops of the strong acid catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then filter the resulting solid product.", "Step 5: Wash the solid product with a suitable solvent (e.g. water) to remove any impurities.", "Step 6: Dry the purified product under vacuum to obtain Ziziphin as a white crystalline solid." ] }

CAS No.

73667-51-3

Molecular Formula

C51H80O18

Molecular Weight

981.2 g/mol

IUPAC Name

[3-acetyloxy-2-[[7-[3,4-dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-16-yl]oxy]-5-hydroxy-6-methyloxan-4-yl] acetate

InChI

InChI=1S/C51H80O18/c1-23(2)18-28-19-49(11,69-45-41(65-27(6)53)40(64-26(5)52)35(55)25(4)63-45)42-29-12-13-32-47(9)16-15-33(46(7,8)31(47)14-17-48(32,10)50(29)21-51(42,68-28)61-22-50)67-43-38(58)36(56)30(20-60-43)66-44-39(59)37(57)34(54)24(3)62-44/h18,24-25,28-45,54-59H,12-17,19-22H2,1-11H3

InChI Key

SPFBVQWRJFUDBB-UHFFFAOYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@](C[C@@H](O[C@@]78C[C@]6([C@@]5(CC[C@H]4C3(C)C)C)CO8)C=C(C)C)(C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O

SMILES

CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)OC9C(C(C(C(O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)OC9C(C(C(C(O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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